molecular formula C14H14F2N2O2 B2727588 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-propylacetamide CAS No. 1208926-96-8

2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-propylacetamide

Cat. No. B2727588
CAS RN: 1208926-96-8
M. Wt: 280.275
InChI Key: XBBQQQSYADZYRP-UHFFFAOYSA-N
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Description

2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-propylacetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPA belongs to the class of isoxazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Scientific Research Applications

Synthesis and Chemical Characterization

Research has been dedicated to the synthesis and evaluation of compounds related to 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-propylacetamide, focusing on improving their drug-like properties and understanding their chemical behavior. For instance, studies on the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have aimed at identifying potent inhibitors with improved solubility and pharmacological properties (Shukla et al., 2012). Additionally, research on the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives has contributed to the development of new compounds with potential anticonvulsant activities (Aktürk et al., 2002).

Pharmacological Evaluation

Compounds analogous to this compound have been evaluated for various pharmacological activities, including their potential as glutaminase inhibitors (Shukla et al., 2012), anticonvulsant (Aktürk et al., 2002), and anti-inflammatory and analgesic agents (Shkair et al., 2016). These studies provide insights into the therapeutic potential of these compounds and their mechanism of action.

Biological and Antimicrobial Activities

Investigations into the biological activities of related compounds have demonstrated their effectiveness against various pathogenic microorganisms, offering promising avenues for the development of new antimicrobial agents (Khalifa & Gobouri, 2014). Furthermore, the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors highlight the diverse industrial applications of these compounds, including their role in protecting materials from corrosion (Yıldırım & Cetin, 2008).

properties

IUPAC Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2/c1-2-5-17-14(19)8-10-7-13(20-18-10)11-4-3-9(15)6-12(11)16/h3-4,6-7H,2,5,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBQQQSYADZYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=NOC(=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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